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Introduction
The cholecystokinin-2 receptor (CCK2R) is a promising molecular target for the diagnosis and

treatment of various cancers, including medullary thyroid carcinoma and small cell lung cancer,

due to its overexpression in these malignancies. Peptide Receptor Radionuclide Therapy

(PRRT) utilizing CCK2R-targeting peptides labeled with therapeutic radionuclides like Lutetium-

177 (¹⁷⁷Lu) offers a targeted approach to deliver cytotoxic radiation to tumor cells while

minimizing damage to healthy tissues. This document provides detailed application notes and

experimental protocols for the radiolabeling of DOTA-conjugated CCK2R peptides with ¹⁷⁷Lu.

Lutetium-177 is an ideal radionuclide for PRRT due to its favorable decay characteristics,

including a half-life of 6.65 days, emission of medium-energy beta particles for therapy, and

gamma photons suitable for imaging.[1] The stable chelation of ¹⁷⁷Lu is most commonly

achieved using the bifunctional chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic

acid (DOTA), which is conjugated to the N-terminus of the CCK2R-targeting peptide.

This guide covers the necessary materials, detailed step-by-step protocols for manual and

automated radiolabeling, quality control procedures, and a summary of the performance of

various ¹⁷⁷Lu-labeled CCK2R peptides.
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CCK2R Signaling Pathway
Activation of the CCK2R by its natural ligands, gastrin and cholecystokinin (CCK), initiates a

cascade of intracellular signaling events that regulate cell proliferation, differentiation, and

survival.[2] Upon ligand binding, the CCK2R, a G protein-coupled receptor, primarily couples to

Gq and Gα12/13 proteins. This leads to the activation of phospholipase Cβ (PLCβ), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca²⁺), while

DAG activates protein kinase C (PKC).[2] These signaling events converge on downstream

pathways, including the mitogen-activated protein kinase (MAPK) cascade, which are crucial

regulators of cellular processes.[2] Understanding this pathway is critical for the development of

targeted therapies.
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Experimental Protocols
Materials and Reagents

DOTA-conjugated CCK2R peptide: (e.g., DOTA-MGS5, PP-F11N) of GMP-grade quality.

Lutetium-177 Chloride (¹⁷⁷LuCl₃): No-carrier-added (NCA), in 0.04 M HCl.

Buffers:

0.1 M Sodium Acetate Buffer (pH 4.0-5.0).

0.25 M Ammonium Acetate Buffer (pH 5.0).

Stabilizer/Antioxidant:

Gentisic Acid.

L-methionine.

Ascorbic Acid.

Quenching Solution: 0.05 M Diethylenetriaminepentaacetic acid (DTPA) solution.

Purification: Sep-Pak® C18 light cartridges.

Solvents: Ethanol (Ph. Eur. grade), Water for Injection (WFI).

Quality Control:

Radio-HPLC system: with a suitable C18 column and a gradient of acetonitrile and water

(containing 0.1% TFA).

ITLC-SG strips: developed with a mobile phase of 0.1 M sodium citrate (pH 5.0).

Equipment:

Heating block or water bath capable of maintaining 90-100°C.

Vortex mixer.
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Dose calibrator.

pH meter or pH indicator strips.

Sterile, low protein binding reaction vials.

Radiolabeling Workflow
The general workflow for the radiolabeling of DOTA-peptides with ¹⁷⁷Lu involves the chelation

of the radionuclide by the DOTA moiety under controlled temperature and pH, followed by

purification and quality control to ensure the final product is suitable for preclinical or clinical

use.
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Detailed Manual Radiolabeling Protocol (Example:
[¹⁷⁷Lu]Lu-DOTA-MGS5)
This protocol is a synthesis of methodologies reported in the literature and should be optimized

for specific laboratory conditions.[4][5]

Preparation:

In a sterile, low protein binding vial, add 100 µg of DOTA-MGS5.

Add a sufficient volume of 0.25 M ammonium acetate buffer containing a stabilizer like

gentisic acid to achieve a final pH of 4.0-5.0.[5][6] The kinetics of labeling are optimal at

pH 4-4.5.[6]

Radiolabeling Reaction:

Carefully add the desired activity of no-carrier-added ¹⁷⁷LuCl₃ (e.g., 3-10 GBq) to the

reaction vial.[5]

Gently vortex the mixture.

Incubate the reaction vial in a heating block or water bath at 90-95°C for 15-30 minutes.[5]

[7]

Cooling and Quenching:

After incubation, allow the vial to cool to room temperature.

(Optional) Add a small volume of 0.05 M DTPA solution to chelate any remaining free

¹⁷⁷Lu.

Purification (if necessary):

If the radiochemical purity (RCP) is below 95%, purification is required.

Condition a Sep-Pak® C18 light cartridge by washing with ethanol (5 mL) followed by WFI

(10 mL).
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Load the reaction mixture onto the cartridge. The [¹⁷⁷Lu]Lu-DOTA-MGS5 will be retained.

Wash the cartridge with WFI (10 mL) to remove unreacted ¹⁷⁷Lu and hydrophilic impurities.

Elute the final product with a small volume (0.5-1 mL) of 50% ethanol in saline.

Final Formulation:

Evaporate the ethanol under a stream of sterile nitrogen.

Reconstitute the purified product in sterile 0.9% sodium chloride for injection.

Perform sterile filtration using a 0.22 µm filter into a sterile vial.

Automated Synthesis
For clinical applications and routine production, automated synthesis modules (e.g., Modular-

Lab PharmTracer®) are recommended.[8][9] These systems offer advantages in terms of

radiation safety, reproducibility, and GMP compliance.[9] The automated process typically

follows the same chemical principles as the manual method but utilizes a pre-assembled

cassette and software-controlled steps for reagent addition, heating, purification, and final

formulation.[5] An automated synthesis of [¹⁷⁷Lu]Lu-DOTA-MGS5 using 100 µg of peptide and

starting activities of 3.2–10.7 GBq resulted in a final product with a radiochemical purity of

>98% within approximately 45 minutes.[5]

Quality Control
Stringent quality control is mandatory to ensure the safety and efficacy of the

radiopharmaceutical.

Radiochemical Purity (RCP): This is the most critical quality attribute and should be ≥95%.

Radio-HPLC: The gold standard for determining RCP, separating the desired product from

impurities and radiolytic byproducts.

ITLC-SG: A rapid method for in-process control. Using a mobile phase of 0.1 M sodium

citrate, the labeled peptide remains at the origin (Rf=0.0-0.1), while free ¹⁷⁷Lu moves with

the solvent front (Rf=0.9-1.0).
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pH: Should be within a physiologically acceptable range (typically 5.0-7.0).

Sterility and Endotoxins: The final product must be sterile and meet the specified limits for

bacterial endotoxins.

Radionuclidic Purity: Assessed to ensure the absence of other radioactive isotopes.

Data Presentation: Performance of ¹⁷⁷Lu-Labeled
CCK2R Peptides
The following tables summarize key quantitative data for several prominent ¹⁷⁷Lu-labeled

CCK2R peptides from preclinical studies.

Table 1: Radiolabeling and In Vitro Characteristics

Peptide
Analog

Radiochemi
cal Purity
(RCP)

Molar
Activity
(GBq/µmol)

Receptor
Affinity
(IC₅₀, nM)

Cell Line Reference

[¹⁷⁷Lu]Lu-

DOTA-MGS5
>98% 10-40 ~1.5 A431-CCK2R [4][10][11]

[¹⁷⁷Lu]Lu-PP-

F11N
>95% N/A ~1.0 A431-CCK2R [12][13]

[¹⁷⁷Lu]Lu-

DOTA-cyclo-

MG1

>98% ~55 ~2.1 A431-CCK2R [14][15]

[¹⁷⁷Lu]Lu-

DOTA-cyclo-

MG2

>98% ~55 ~3.0 A431-CCK2R [14][16]

N/A: Not Available

Table 2: In Vitro Cell Uptake (% of total activity)
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Peptide
Analog

1h Incubation 4h Incubation Cell Line Reference

[¹⁷⁷Lu]Lu-DOTA-

MGS5
~50% ~68% A431-CCK2R [11]

[¹⁷⁷Lu]Lu-1

(modified MGS5)
~60% ~73% A431-CCK2R [11]

[¹⁷⁷Lu]Lu-2

(modified MGS5)
~45% ~49% A431-CCK2R [11]

[¹⁷⁷Lu]Lu-DOTA-

cyclo-MG1
~25% ~35% A431-CCK2R [14]

[¹⁷⁷Lu]Lu-DOTA-

cyclo-MG2
~20% ~30% A431-CCK2R [14]

Table 3: In Vivo Tumor Uptake in Xenograft Models (% Injected Activity per gram - %IA/g)

Peptide
Analog

1h p.i. 4h p.i. 24h p.i.
Animal
Model

Reference

[¹⁷⁷Lu]Lu-

DOTA-MGS5
~68.1 ~22.9 ~28.9

A431-CCK2R

Xenograft
[4][11]

[¹⁷⁷Lu]Lu-1

(modified

MGS5)

N/A ~22.2 N/A
A431-CCK2R

Xenograft
[11]

[¹⁷⁷Lu]Lu-2

(modified

MGS5)

N/A ~32.1 N/A
A431-CCK2R

Xenograft
[11]

[¹⁷⁷Lu]Lu-PP-

F11N
~18.0 ~15.0 ~10.0

A431-CCK2R

Xenograft
[12]

p.i.: post-injection

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.mdpi.com/1999-4923/15/3/796
https://www.mdpi.com/1999-4923/15/3/796
https://www.mdpi.com/1999-4923/15/3/796
https://pmc.ncbi.nlm.nih.gov/articles/PMC6128401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6128401/
https://repository.ubn.ru.nl/bitstream/handle/2066/317499/317499.pdf?sequence=1
https://www.mdpi.com/1999-4923/15/3/796
https://www.mdpi.com/1999-4923/15/3/796
https://www.mdpi.com/1999-4923/15/3/796
https://www.mdpi.com/2072-6694/13/11/2629
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12433333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The radiolabeling of DOTA-conjugated CCK2R peptides with Lutetium-177 is a robust and

reproducible process that can be performed both manually and with automated systems.[9][10]

Achieving high radiochemical purity is critical and is dependent on optimized reaction

conditions, including pH, temperature, and the use of stabilizers.[6] The various developed

minigastrin analogs, such as DOTA-MGS5 and PP-F11N, have demonstrated high affinity for

CCK2R and significant tumor uptake in preclinical models, supporting their potential for clinical

translation in PRRT.[4][13] The protocols and data presented herein provide a comprehensive

resource for researchers and drug developers working to advance CCK2R-targeted

radionuclide therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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